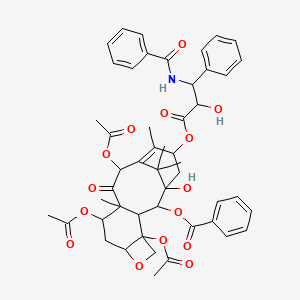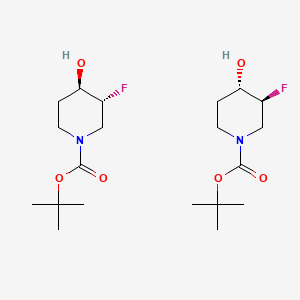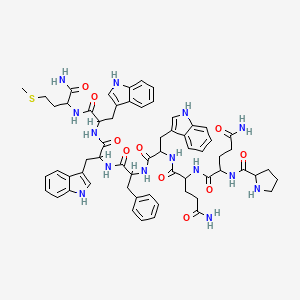![molecular formula C14H6Br2N2O2S2 B15128964 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: is a compound known for its unique structural and electronic properties. It belongs to the family of diketopyrrolopyrrole (DPP) derivatives, which are widely studied for their applications in organic electronics, including organic photovoltaics and organic field-effect transistors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This is achieved through a condensation reaction between a suitable dione and an amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are typically employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Coupling Products: Complex organic molecules with extended conjugation are formed, which are useful in electronic applications.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic field-effect transistors due to its excellent electron-accepting properties.
Material Science: The compound is studied for its potential in creating new materials with unique optical and electronic properties.
Biological Research: While less common, it can be used as a building block for designing molecules with biological activity.
Wirkmechanismus
The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione primarily involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system facilitate interactions with other molecules, leading to various chemical transformations. The compound’s electron-accepting properties make it a valuable component in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-methylphenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to its analogs, 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to the presence of bromine atoms on the thiophene rings, which enhance its electron-accepting capabilities and make it particularly suitable for applications in organic electronics .
Eigenschaften
Molekularformel |
C14H6Br2N2O2S2 |
|---|---|
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
1,4-bis(5-bromothiophen-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C14H6Br2N2O2S2/c15-7-3-1-5(21-7)11-9-10(14(20)17-11)12(18-13(9)19)6-2-4-8(16)22-6/h1-4,17,20H |
InChI-Schlüssel |
SHWWUNDOIBEOIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


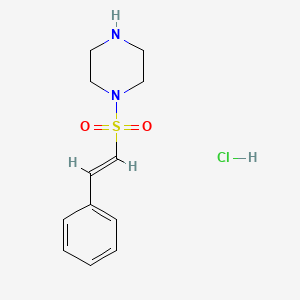

![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)

![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)

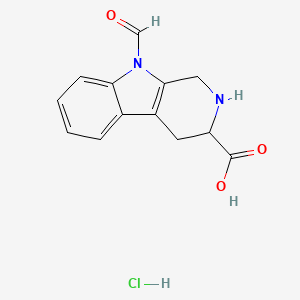

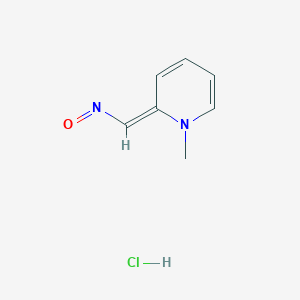
![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)
